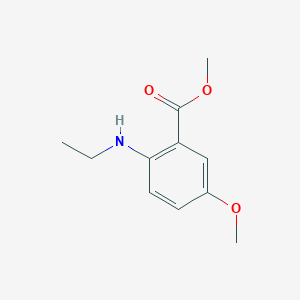

Methyl 2-(ethylamino)-5-methoxybenzoate

カタログ番号:

B1500911

分子量:

209.24 g/mol

InChIキー:

PNQFAUUNKPRFPS-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Methyl 2-(ethylamino)-5-methoxybenzoate is a benzoate ester derivative featuring an ethylamino group (-NHCH₂CH₃) at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring.

特性

分子式 |

C11H15NO3 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

methyl 2-(ethylamino)-5-methoxybenzoate |

InChI |

InChI=1S/C11H15NO3/c1-4-12-10-6-5-8(14-2)7-9(10)11(13)15-3/h5-7,12H,4H2,1-3H3 |

InChIキー |

PNQFAUUNKPRFPS-UHFFFAOYSA-N |

正規SMILES |

CCNC1=C(C=C(C=C1)OC)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Methyl 2-amino-4-benzyloxy-5-methoxybenzoate

Structure :

- 2-position: Amino group (-NH₂).

- 4-position : Benzyloxy group (-OCH₂C₆H₅).

- 5-position : Methoxy group (-OCH₃).

Key Differences : - The absence of ethylation at the 2-position amino group distinguishes it from the target compound.

- Synthesis: Optimized via hydroxyl benzylation, nitration, and nitro reduction, achieving an 82.42% overall yield . Applications: Serves as a key pharmaceutical intermediate, highlighting its utility in drug development .

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Structure :

- 2-position : Methoxy group (-OCH₃).

- 4-position: Amino group (-NH₂).

- 5-position : Ethylthio group (-SCH₂CH₃).

Key Differences : - Substituent positions differ: Methoxy at 2 vs. ethylamino at 2 in the target compound.

- Molecular Formula: C₁₁H₁₅NO₃S (MW: 241.31 g/mol) . Applications: Guides synthetic routes in organic chemistry, emphasizing its role in complex molecule construction .

(Z/E)-Methyl 2-[2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-but-2-enylamino]-5-methoxybenzoate

Structure :

- 2-position: Complex amino substituent with a dioxolane ring and butenyl chain.

- 5-position : Methoxy group (-OCH₃).

Key Differences : - The amino group is extended with a dioxolane-functionalized butenyl chain, increasing steric hindrance and conformational flexibility. Synthesis: Involves lithiation and coupling reactions, as seen in natural product synthesis workflows . Applications: Used in total synthesis of complex molecules like barmumycin, indicating its utility in accessing structurally diverse scaffolds .

Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

Structure :

- 2-position : Methoxy group (-OCH₃).

- 4-position: Acetylamino group (-NHCOCH₃).

- 5-position : Chloro group (-Cl).

Key Differences : - Chlorination at the 5-position and acetylation of the amino group reduce nucleophilicity compared to the ethylamino group in the target compound. Derivatives: Precursor to brominated and chlorinated analogs (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate), emphasizing its versatility in halogenation chemistry .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on standard atomic weights.

Research Findings and Implications

- Steric Considerations: Bulky substituents (e.g., benzyloxy in ) reduce reactivity in nucleophilic substitution reactions, whereas simpler groups (e.g., ethylamino) may favor faster kinetics .

- Biological Relevance : Sulfur-containing analogs (e.g., ethylthio in ) could improve metabolic stability, a critical factor in agrochemical design .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。